molecular formula C22H26F3N3O2 B12238094 3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one

3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12238094
M. Wt: 421.5 g/mol
InChI Key: PXABZRGVLNLXPT-UHFFFAOYSA-N
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Description

3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a quinazolinone core, which is known for its biological activity, and a piperidine moiety, which is commonly found in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: This step involves the reaction of the quinazolinone intermediate with a piperidine derivative, often facilitated by a coupling reagent.

    Incorporation of the Difluorocyclohexane Group: This step may involve the use of a difluorocyclohexane carboxylic acid derivative, which is coupled to the piperidine moiety under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can lead to a variety of substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying biochemical pathways and mechanisms.

    Medicine: The compound’s potential pharmacological activity makes it a candidate for drug development, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds share the quinazolinone core and have been studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Piperidine Derivatives: Compounds containing the piperidine moiety are known for their pharmacological activity and are found in many drugs used to treat neurological and psychiatric disorders.

Uniqueness

What sets 3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one apart is the combination of the quinazolinone core with the difluorocyclohexane and piperidine groups. This unique structure may confer specific properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic profiles, making it a promising candidate for further research and development.

Properties

Molecular Formula

C22H26F3N3O2

Molecular Weight

421.5 g/mol

IUPAC Name

3-[[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one

InChI

InChI=1S/C22H26F3N3O2/c1-14-26-19-12-17(23)2-3-18(19)21(30)28(14)13-15-6-10-27(11-7-15)20(29)16-4-8-22(24,25)9-5-16/h2-3,12,15-16H,4-11,13H2,1H3

InChI Key

PXABZRGVLNLXPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(=O)C4CCC(CC4)(F)F

Origin of Product

United States

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